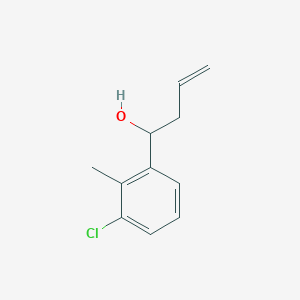

4-(3-Chloro-2-methylphenyl)-1-buten-4-ol

描述

4-(3-Chloro-2-methylphenyl)-1-buten-4-ol is a halogenated aromatic alcohol with a molecular structure featuring a 3-chloro-2-methylphenyl substituent attached to a butenol backbone. This compound is listed in commercial catalogs (e.g., CymitQuimica) but is currently discontinued . Its structural uniqueness lies in the combination of a hydroxyl group at the 4-position of the butenol chain and a chloro-methyl-substituted phenyl ring.

属性

IUPAC Name |

1-(3-chloro-2-methylphenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-3-5-11(13)9-6-4-7-10(12)8(9)2/h3-4,6-7,11,13H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWRFZIUMGSEBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C(CC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-methylphenyl)-1-buten-4-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

化学反应分析

Types of Reactions

4-(3-Chloro-2-methylphenyl)-1-buten-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

科学研究应用

4-(3-Chloro-2-methylphenyl)-1-buten-4-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 4-(3-Chloro-2-methylphenyl)-1-buten-4-ol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

相似化合物的比较

Structural Analogues and Positional Isomers

4-Chloro-3-methylbut-2-en-1-ol

- Molecular Formula : C₅H₉ClO

- Key Features : Double bond at position 2 (but-2-en-1-ol), hydroxyl at position 1, and chloro-methyl groups on adjacent carbons.

- Comparison: The hydroxyl group at position 1 (vs. The shorter carbon chain and double bond position may reduce steric hindrance, favoring nucleophilic reactions.

1-(4-Chlorophenyl)-3-buten-1-ol

- Molecular Formula : C₁₀H₁₁ClO

- Key Features: 4-chlorophenyl substituent and hydroxyl at position 1 of the butenol chain.

- Comparison :

- The para-chloro substitution on the phenyl ring (vs. meta-chloro and ortho-methyl in the target compound) alters electronic effects, possibly increasing electrophilic aromatic substitution reactivity .

- The terminal hydroxyl group facilitates stronger intermolecular hydrogen bonds, leading to higher crystallinity .

4-(4-Chlorophenyl)sulfanylbutan-1-ol

- Molecular Formula : C₁₀H₁₃ClOS

- Key Features : Sulfanyl (thioether) group replaces the hydroxyl at position 3.

- Comparison :

Physicochemical Properties and Reactivity

| Property | 4-(3-Chloro-2-methylphenyl)-1-buten-4-ol | 4-Chloro-3-methylbut-2-en-1-ol | 1-(4-Chlorophenyl)-3-buten-1-ol | 4-(4-Chlorophenyl)sulfanylbutan-1-ol |

|---|---|---|---|---|

| Molecular Weight | ~196.6 (estimated) | 120.58 | 182.65 | 216.73 |

| Functional Groups | Hydroxyl, chloro, methyl, double bond | Hydroxyl, chloro, methyl | Hydroxyl, chloro, double bond | Sulfanyl, chloro |

| Hydrogen Bonding | Moderate (intramolecular possible) | Strong (terminal -OH) | Strong (terminal -OH) | None |

| Solubility (Polarity) | Moderate (hydroxyl and chloro balance) | High (polar -OH) | High (polar -OH) | Low (nonpolar -S-) |

| Reactivity | Electrophilic substitution favored | Nucleophilic addition likely | Aromatic substitution dominant | Thioether-specific reactions |

Crystallography and Molecular Packing

- Hydrogen Bonding Patterns : The target compound’s hydroxyl group may form weaker intermolecular bonds compared to terminal -OH analogues (e.g., 1-(4-Chlorophenyl)-3-buten-1-ol), leading to less dense crystal packing .

- Dihedral Angles : Substituent positions (e.g., 3-chloro-2-methylphenyl vs. 4-chlorophenyl) influence aromatic ring orientations, affecting molecular aggregation and solubility .

生物活性

4-(3-Chloro-2-methylphenyl)-1-buten-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a butenol moiety attached to a chlorinated aromatic ring, which influences its reactivity and biological interactions. The presence of the chlorine atom and the methyl group on the phenyl ring may enhance its lipophilicity and ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. It may function as an inhibitor or activator depending on the target pathway. For instance, it has been suggested that such compounds can inhibit inflammatory pathways by interacting with cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 125 μg/mL |

| Staphylococcus aureus | 250 μg/mL |

| Candida albicans | 1000 μg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 50 |

| HeLa (cervical cancer) | 45 |

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of several derivatives, including this compound. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable effect on E. coli and S. aureus.

Study 2: Anticancer Mechanisms

In another investigation, the compound was tested against various cancer cell lines. The results revealed that it significantly reduced cell viability in MCF-7 cells through the induction of apoptosis, evidenced by increased levels of cleaved caspases and PARP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。